Benzenediazonium, 3,5-bis(trifluoromethyl)-
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Overview
Description
Benzenediazonium, 3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C8H3F6N2. It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 3,5-bis(trifluoromethyl)- typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. The process begins with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion and prevent its decomposition .
Industrial Production Methods
Industrial production of Benzenediazonium, 3,5-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the required temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3,5-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: 3,5-bis(trifluoromethyl)chlorobenzene, 3,5-bis(trifluoromethyl)bromobenzene, 3,5-bis(trifluoromethyl)benzonitrile.
Coupling: Azo dyes and pigments.
Reduction: 3,5-bis(trifluoromethyl)aniline.
Scientific Research Applications
Benzenediazonium, 3,5-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenediazonium, 3,5-bis(trifluoromethyl)- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe trifluoromethyl groups enhance the reactivity and stability of the diazonium ion by electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 4-trifluoromethyl-
- Benzenediazonium, 2,4-bis(trifluoromethyl)-
- Benzenediazonium, 3-trifluoromethyl-
Uniqueness
Benzenediazonium, 3,5-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions, which significantly influence its reactivity and stability. Compared to other diazonium compounds with single or differently positioned trifluoromethyl groups, it exhibits enhanced electron-withdrawing effects, making it more reactive in substitution and coupling reactions .
Properties
CAS No. |
29684-26-2 |
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Molecular Formula |
C8H3F6N2+ |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)benzenediazonium |
InChI |
InChI=1S/C8H3F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3H/q+1 |
InChI Key |
OBUHATYQFHFCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F |
Origin of Product |
United States |
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